N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine with pyridine-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in infected macrophages. The compound acts as a prodrug that requires activation by specific enzymes, such as AmiC, to exert its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloropyridin-2-yl)benzamide
- N-(4-Chloropyridin-2-yl)pyrazine-2-carboxamide
- N-(4-Chloropyridin-2-yl)pyrimidine-2-carboxamide
Uniqueness
N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide stands out due to its unique combination of a chloropyridine moiety and a pyridine carboxamide group. This structure imparts specific chemical and biological properties that make it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a drug candidate further highlight its significance .
Properties
CAS No. |
65660-98-2 |
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Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
N-(4-chloropyridin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H8ClN3O/c12-8-4-6-14-10(7-8)15-11(16)9-3-1-2-5-13-9/h1-7H,(H,14,15,16) |
InChI Key |
PGPBBENMADLQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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